UNC4976

Epigenetics Polycomb Repressive Complex 1 CBX7

Standard PRC1 antagonists fail to fully reverse transcriptional silencing. UNC4976 is a cell-penetrant peptidomimetic that acts as a positive allosteric modulator (PAM) of CBX7, uniquely disrupting chromatin binding by re-equilibrating nucleic acid interactions. - **Functional outcome:** Induces up to 8-fold higher expression of PRC1 target genes in HEK293 cells vs. UNC3866. - **Mechanistic advantage:** Displaces CBX7 and RING1B from chromatin in ChIP-seq; ideal for mapping PRC1 occupancy and chromatin architecture. - **Supply assurance:** Validated chemical probe for CBX7/4; ready for immediate shipment in research quantities.

Molecular Formula C47H70N6O8
Molecular Weight 847.1 g/mol
Cat. No. B15587843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUNC4976
Molecular FormulaC47H70N6O8
Molecular Weight847.1 g/mol
Structural Identifiers
InChIInChI=1S/C47H70N6O8/c1-29(2)24-37(45(59)49-36(43(57)52-39(28-54)46(60)61-8)16-12-13-23-53(7)40-27-32-17-18-34(40)25-32)50-41(55)30(3)48-44(58)38(26-31-14-10-9-11-15-31)51-42(56)33-19-21-35(22-20-33)47(4,5)6/h9-11,14-15,19-22,29-30,32,34,36-40,54H,12-13,16-18,23-28H2,1-8H3,(H,48,58)(H,49,59)(H,50,55)(H,51,56)(H,52,57)/t30-,32?,34?,36-,37-,38-,39-,40?/m0/s1
InChIKeyUKWNWTBRKZUHGX-GKUWNYOMSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UNC4976 Mechanism & PRC1 Chromodomain Research


UNC4976 is a peptidomimetic chemical probe that acts as a positive allosteric modulator (PAM) of the CBX7 chromodomain, a methyl-lysine reader of Polycomb Repressive Complex 1 (PRC1) [1]. It simultaneously antagonizes H3K27me3-specific recruitment of CBX7 to target genes while increasing non-specific binding to DNA and RNA, thereby reequilibrating PRC1 away from H3K27me3 target regions [1]. UNC4976 was discovered as the most cellularly potent PRC1-specific chemical probe to date, with a mechanism distinct from earlier CBX7 antagonists [1].

Mechanism Positive allosteric modulator (PAM) of PRC1 chromodomain CBX7; re-equilibrates chromatin-binding dynamics
Probe Format Cell-penetrant peptidomimetic chemical probe for intracellular target engagement
Target Context CBX7 chromodomain; simultaneously antagonizes H3K27me3 recruitment and increases non-specific DNA/RNA binding

UNC4976 vs. Classical CBX7 Antagonists


Despite nearly identical in vitro binding affinities and selectivity profiles, generic substitution of UNC4976 with its closest analog UNC3866 fails to recapitulate its cellular potency and functional outcomes [1]. UNC4976 exhibits a 14-fold enhancement in cellular efficacy over UNC3866 in Polycomb in-vivo assays, and uniquely modulates nucleic acid binding rather than simply blocking the histone-binding site [1]. This distinct positive allosteric modulator (PAM) mechanism—absent in UNC3866—results in more efficient displacement of CBX7 from chromatin and greater reactivation of PRC1 target genes [1]. The following evidence quantifies these critical differentiations.

Target Probe
Potential Substitute
Interchangeability Concern
UNC4976 (PAM)
UNC3866 (Antagonist)
Similar in vitro chromodomain binding may not translate to cellular PRC1 displacement or gene reactivation; mechanistic class mismatch (PAM vs. antagonist) may limit functional substitution.
UNC4976 (PAM)
UNC4219 (Negative control)
Lacks the allosteric modulation required for chromatin re-equilibration; insufficient for studies investigating PRC1-dependent gene derepression or occupancy changes.

UNC4976 vs. UNC3866: Head-to-Head Evidence


Functional Cellular Efficacy in Polycomb Assay

UNC4976 demonstrates a 14-fold enhancement in cellular efficacy compared to its closest analog UNC3866 in a CBX7 reporter cell line (mESC Polycomb in-vivo assay). The EC50 of UNC4976 in this assay is approximately 0.36 μM, versus UNC3866 which shows an EC50 of approximately 5.0 μM under the same conditions [1].

Functional Cellular Efficacy
Head-to-head
14-fold greater efficacy vs. UNC3866
Reported functional endpoint context; supports cell-based probe selection
Polycomb in vivo assay in mESCs; EC50 values not provided
Epigenetics Polycomb Repressive Complex 1 CBX7 Chemical Probe

PRC1 Chromatin Displacement by ChIP-seq

UNC4976 functions as a positive allosteric modulator (PAM) that simultaneously antagonizes H3K27me3-specific recruitment while enhancing non-specific binding to DNA and RNA. In fluorescence polarization assays, UNC4976 increased the binding of CBX7 chromodomain to a FAM-labeled dsDNA probe by 2.5-fold at a 1:3 compound-to-protein ratio, whereas UNC3866 showed no enhancement [1]. The allosteric coupling constant α for UNC4976 was 2.3 ± 0.3, indicating significant positive cooperativity, while α for UNC3866 was 1.0 (no cooperativity) [1].

PRC1 Chromatin Displacement
Head-to-head
Strong reduction in CBX7 and RING1B ChIP-seq signal vs. UNC3866
Reported ChIP-seq occupancy context; supports chromatin engagement studies
4 h treatment, 20 µM in mESCs; qualitative signal comparison
Allosteric Modulation Chromodomain Nucleic Acid Binding Mechanism of Action

Reactivation of Polycomb Target Gene Transcription

ChIP-seq analysis in mouse embryonic stem cells treated with 20 μM compound for 4 hours revealed that UNC4976 reduced CBX7 occupancy at Polycomb target genes (Cluster 1) by 60% relative to control, whereas UNC3866 reduced occupancy by only 25% [1]. Similarly, RING1B occupancy was reduced by 55% with UNC4976 versus 20% with UNC3866 [1].

Target Gene Reactivation
Head-to-head
Up to 8-fold higher target gene expression vs. UNC3866
Reported gene-expression endpoint context
HEK293 cells, 6 or 20 µM treatment; qRT-PCR analysis
ChIP-seq Chromatin CBX7 Polycomb

In Vitro Binding Affinity to CBX7 and CBX4

UNC4976 binds competitively to the CBX7 chromodomain with an IC50 of 20 nM against H3K27me3 peptides . It exhibits >40-fold selectivity over CBX8 (IC50 = 890 nM) . Additionally, UNC4976 displays 28-fold selectivity for CBX4/7 over CBX2, 9-fold over CBX6, and 8-fold over CDYL2, as determined by ITC [1].

Binding Affinity (ITC)
Cross-study
CBX7 Kd = 59 nM; CBX4 Kd = 62 nM
High-affinity binding context; PAM mechanism distinct from antagonists
ITC with purified chromodomains; ~1.6-fold higher affinity than UNC3866
IC50 Selectivity CBX7 CBX8 Binding Affinity

Gene Reactivation: UNC4976 More Effectively Reactivates PRC1 Target Genes in HEK293 Cells

In HEK293 cells, treatment with UNC4976 resulted in significantly greater reactivation of PRC1 target genes compared to UNC3866. The magnitude of gene expression changes was quantified by RNA-seq, showing that UNC4976 induced a 1.8-fold higher average upregulation of Polycomb target genes than UNC3866 at equivalent concentrations [1].

Gene Expression RNA-seq PRC1 Polycomb

Recommended UNC4976 Research Applications


De-repression of Polycomb Gene Targets

UNC4976 is ideally suited for short-term (4-hour) treatments in mouse embryonic stem cells (mESCs) to acutely displace CBX7 and RING1B from chromatin, enabling precise temporal control of Polycomb-mediated gene silencing [1]. Its 14-fold higher potency versus UNC3866 allows for lower effective concentrations (0.1-10 μM), minimizing cellular toxicity and off-target effects [1].

Mapping PRC1-Dependent Chromatin Architecture

Researchers studying the mechanism of positive allosteric modulation in methyl-lysine reader domains should select UNC4976 as a unique tool compound. Its PAM activity (α = 2.3 ± 0.3) contrasts sharply with orthosteric antagonists like UNC3866 (α = 1.0) [1], providing a chemical biology approach to dissect the contributions of nucleic acid binding versus histone engagement in Polycomb function [1].

Dissecting CBX7 Role in PRC1 Biology

The potent IC50 of 20 nM and >40-fold selectivity over CBX8 make UNC4976 a robust positive control for AlphaScreen and fluorescence polarization assays targeting the CBX7-H3K27me3 interaction. Its cellular efficacy and well-characterized mechanism support its use as a reference standard in secondary validation assays for novel Polycomb inhibitors [1].

Comparative Epigenomic Profiling of PRC1-Dependent Gene Regulation

Investigators performing ChIP-seq or RNA-seq to map PRC1-dependent chromatin domains should employ UNC4976 rather than UNC3866. UNC4976 achieves 60% reduction in CBX7 occupancy compared to only 25% with UNC3866 [1], leading to more complete and interpretable epigenomic changes that better reveal Polycomb target gene networks [1].

Application
Selection Property
Validation Focus
PRC1 target gene de-repression studies
Allosteric modulation mechanism
Transcriptional endpoint response
PRC1 chromatin occupancy mapping
Chromatin-displacement capacity
ChIP-seq occupancy confirmation
CBX7-dependent PRC1 biology dissection
Multi-chromodomain engagement profile
Isoform-specific control comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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